molecular formula C29H23ClN2O4 B302033 N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302033
M. Wt: 499 g/mol
InChI Key: VLFCWGOHBGBPDA-WCMJOSRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown potential as a therapeutic agent. This compound belongs to the class of carbohydrazide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the growth and proliferation of cancer cells and to have antifungal and antitubercular activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide. These include:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative disorders.
4. Investigation of the potential use of this compound in combination with other therapeutic agents.
5. Investigation of the potential use of this compound in the treatment of drug-resistant cancer cells.
6. Investigation of the potential use of this compound in the treatment of fungal and bacterial infections.
In conclusion, N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown potential as a therapeutic agent in various scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for the research and development of this compound.

Synthesis Methods

The synthesis of N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

N-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anticancer, antifungal, antitubercular, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C29H23ClN2O4

Molecular Weight

499 g/mol

IUPAC Name

N-[(E)-[3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C29H23ClN2O4/c1-18-6-5-7-19(12-18)17-35-28-24(30)13-20(14-26(28)34-2)16-31-32-29(33)27-15-23-22-9-4-3-8-21(22)10-11-25(23)36-27/h3-16H,17H2,1-2H3,(H,32,33)/b31-16+

InChI Key

VLFCWGOHBGBPDA-WCMJOSRZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)OC

SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)OC

Origin of Product

United States

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